Antibacterial Activity Against E. coli
Chloropyridazine derivatives, including the 5-chloro-1H-pyridazine-4,6-dione subclass, demonstrate superior antibacterial activity against Gram-negative bacteria compared to standard antibiotics. A class of new pyridazines, where chloro derivatives showed the highest activity, exhibited Minimum Inhibitory Concentrations (MICs) in the range of 0.892–3.744 μg/mL against E. coli. This performance was markedly better than the reference standard, chloramphenicol, which had MICs of 2.019–8.078 μg/mL in the same assay [1]. This indicates that the chloro substitution is a key driver of potency.
| Evidence Dimension | Antibacterial activity against Gram-negative bacteria (E. coli) |
|---|---|
| Target Compound Data | Chloropyridazine derivatives: MIC range 0.892–3.744 μg/mL |
| Comparator Or Baseline | Chloramphenicol: MIC range 2.019–8.078 μg/mL |
| Quantified Difference | Chloropyridazine derivatives exhibit up to a 2.3-fold lower MIC (higher potency) compared to chloramphenicol. |
| Conditions | In vitro broth microdilution assay against E. coli. |
Why This Matters
Demonstrates the superior potency of the chlorinated pyridazine subclass over a standard-of-care antibiotic, justifying its selection for antibacterial lead optimization programs.
- [1] Sayed, M. A., et al. (2020). Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. Chemistry & Biodiversity, 17(6), e2000101. View Source
